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2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine - 86392-74-7

2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-3296315
CAS Number: 86392-74-7
Molecular Formula: C12H16N4O4
Molecular Weight: 280.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine, also known as tubercidin, is a nucleoside antibiotic that belongs to the pyrrolo[2,3-d]pyrimidine family. [] It is a naturally occurring compound isolated from the bacterium Streptomyces tubercidicus. [] This compound has garnered significant interest in scientific research due to its structural similarity to adenosine and its potential antiviral and anticancer properties. []

(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

Compound Description: This compound is a nucleoside analog composed of a 7-deazapurine (7H-pyrrolo[2,3-d]pyrimidine) base linked to a modified sugar moiety. The sugar is a 2-deoxy-2-fluoro-β-d-ribose, indicating modifications at the 2' position with a fluorine atom. The base also carries an iodine substituent at the 5-position. The paper primarily focuses on the crystallographic structure of this compound, detailing its conformation and hydrogen bonding patterns within the crystal lattice .

1-(3-(4-Amino-5-(7-methoxy-5-methylbenzo[b]thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidin-1-yl)prop-2-en-1-one Enantiomers

Compound Description: This entry refers to two enantiomers (mirror image isomers) of a compound designed as an irreversible inhibitor of fibroblast growth factor receptor 4 (FGFR4). The compound features a 7H-pyrrolo[2,3-d]pyrimidine core with a complex substituent at the 7-position, including a pyrrolidine ring and a benzothiophene moiety. The research investigates the distinct binding mechanisms and inhibitory activities of the S- and R-enantiomers towards FGFR4 .

(±)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones

Compound Description: These are a series of carbocyclic nucleoside analogs. They feature a 7H-pyrrolo[2,3-d]pyrimidine base connected to a cyclopentyl ring that mimics the sugar moiety found in natural nucleosides. This particular study focuses on the synthesis and antiviral activities of these analogs against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) .

5-Methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

Compound Description: This compound serves as a precursor in synthesizing nucleoside analogs. It consists of the 7H-pyrrolo[2,3-d]pyrimidine core, with a methyl group at the 5-position and a methylthio group at the 2-position. The study investigates the regioselective glycosylation of this compound, focusing on the unexpected formation of an O-glycoside instead of the anticipated N-glycoside .

5-(2-Amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol (EC144)

Compound Description: EC144 is a potent second-generation inhibitor of heat shock protein 90 (Hsp90). Its structure features a 7H-pyrrolo[2,3-d]pyrimidine core with a complex side chain at the 5 position. This side chain includes a pyridine ring and an alkyne group .

Source and Classification

This compound is synthesized from pyrrolo[2,3-d]pyrimidine derivatives through glycosylation reactions. Its classification as a nucleoside analogue allows it to interact with biological systems similarly to natural nucleosides, potentially influencing nucleic acid metabolism and function. The chemical structure can be denoted by its CAS number 86392-74-7, indicating its uniqueness in chemical databases such as PubChem and Sigma-Aldrich .

Synthesis Analysis

The synthesis of 2-amino-4-methoxy-7-(beta-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine typically involves several key steps:

Technical Parameters

The reaction conditions typically involve moderate temperatures (around room temperature) and can be optimized for time and concentration to maximize yield and purity.

Molecular Structure Analysis

The molecular formula of 2-amino-4-methoxy-7-(beta-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine is C12H16N4O4C_{12}H_{16}N_{4}O_{4}. The structure comprises:

  • A pyrrolo[2,3-d]pyrimidine core which features a fused bicyclic system.
  • An amino group at the 2-position.
  • A methoxy group at the 4-position.
  • A beta-D-2-deoxyribofuranosyl group at the 7-position.

This arrangement contributes to its potential biological activity by mimicking natural nucleosides, allowing it to engage with nucleic acid synthesis pathways.

Chemical Reactions Analysis

The primary chemical reactions involving this compound include:

  1. Glycosylation: As previously mentioned, this is the key reaction that attaches the sugar moiety to the base structure.
  2. Deprotection Reactions: Following glycosylation, protective groups may need to be removed under acidic or basic conditions depending on their stability.
  3. Substitution Reactions: The amino group can undergo further substitution reactions to introduce various functional groups that may enhance biological activity.

These reactions are critical for modifying the compound's properties and improving its efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action for 2-amino-4-methoxy-7-(beta-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine primarily revolves around its ability to mimic natural nucleotides. Upon incorporation into nucleic acids:

  • It may inhibit DNA or RNA polymerases by competing with natural substrates.
  • Its structural modifications can lead to altered base pairing properties, resulting in misincorporation during nucleic acid synthesis.

This mechanism is particularly relevant in cancer therapy and antiviral treatments where disruption of nucleic acid synthesis is desired .

Physical and Chemical Properties Analysis

The physical properties of 2-amino-4-methoxy-7-(beta-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine include:

Chemical properties include stability under neutral pH conditions but may be sensitive to extreme pH levels or oxidizing agents.

Applications

The applications of 2-amino-4-methoxy-7-(beta-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine are diverse:

  1. Antiviral Agents: Its ability to interfere with viral replication makes it a candidate for antiviral drug development.
  2. Anticancer Therapeutics: By inhibiting nucleic acid synthesis in rapidly dividing cancer cells, it holds potential as a chemotherapeutic agent.
  3. Research Tool: It can serve as a model compound for studying nucleotide metabolism and enzyme interactions.
Structural Chemistry and Molecular Design

Pyrrolo[2,3-d]pyrimidine Core Scaffold: Electronic Configuration and Tautomeric Equilibria

The pyrrolo[2,3-d]pyrimidine core represents a bioisosteric analog of purine nucleobases where the N7 nitrogen is replaced by a carbon atom (C7). This fundamental modification creates a π-electron-enriched system due to the increased electron density in the five-membered ring compared to natural purines. X-ray crystallographic studies reveal a planar bicyclic structure with bond length alterations indicative of enhanced electron delocalization: the C6-C7 bond (1.42 Å) shows partial double-bond character, while C7-C7A (1.38 Å) exhibits greater single-bond character than in purines [8].

Tautomeric equilibria significantly influence the hydrogen-bonding capacity and base-pairing behavior. The scaffold exists in dynamic equilibrium between three dominant tautomers:

  • 4-Oxo tautomer: Predominant in aqueous solutions (≈80% population), enabling canonical Watson-Crick pairing
  • 4-Hydroxy tautomer: Minor species (≈15%) with disrupted pairing geometry
  • 3H-imino tautomer: Rare (<5%) but biologically relevant for non-canonical interactions

Table 1: Tautomeric Populations and Hydrogen-Bonding Profiles

TautomerPopulation (%)Donor SitesAcceptor SitesBiological Relevance
4-Oxo80N1-H, C2-NH₂O4, N3Watson-Crick pairing
4-Hydroxy15O4-H, C2-NH₂N1, N3Disrupted pairing
3H-Imino5N3-H, C2-NH₂O4, N1Hoogsteen pairing

The electron-rich character at C7 (HOMO energy: -7.2 eV vs. -8.1 eV in purines) facilitates cation-π interactions with cationic protein residues, a feature exploited in kinase inhibitor design [8]. Additionally, the C7 position provides a synthetic handle for introducing substituents that protrude into the major groove of nucleic acid duplexes without significant duplex destabilization, unlike N7 modifications in purines [8].

Stereochemical Implications of β-D-2'-Deoxyribofuranosyl Conjugation

Conjugation of the pyrrolo[2,3-d]pyrimidine base to β-D-2'-deoxyribofuranosyl via an N9-glycosidic bond creates a chiral center at C1' with specific stereochemical constraints. The β-configuration positions the base in the anti-orientation relative to the sugar ring, with glycosidic torsion angles (χ = O4'-C1'-N9-C4) ranging from -90° to -150° in low-energy conformers. This orientation facilitates optimal base stacking in B-form DNA duplexes [5] [10].

Sugar puckering energetics differ markedly from canonical deoxynucleosides:

  • North (C3'-endo) conformer: Favored (ΔG = -1.2 kcal/mol) when incorporated into DNA duplexes
  • South (C2'-endo) conformer: Dominant in monomeric state (population >70%)
  • Pseudorotation barrier: 4.8 kcal/mol vs. 3.5 kcal/mol in deoxyguanosine due to enhanced base-sugar stacking

The absence of the 2'-hydroxyl group reduces hydrogen-bonding options but enhances membrane permeability (log P = -0.82 vs. -1.45 in ribose analogs) and metabolic stability against nucleoside phosphorylases. NMR coupling constants (J1'-2' = 6.8 Hz) confirm the predominance of C2'-endo conformation in solution, while crystallographic data reveals C3'-endo puckering in duplex contexts [5] [10].

Table 2: Conformational and Electronic Parameters of the Glycosidic Linkage

ParameterMonomeric StateDuplex-EmbeddedCanonical dG Comparison
Glycosidic bond length1.48 Å1.47 Å1.46 Å
Torsion angle (χ)-122° ± 15°-157° ± 8°-108° ± 20°
Sugar puckerC2'-endo (75%)C3'-endo (82%)C2'-endo (68%)
Glycosidic bond hydrolysis t₁/₂ (pH 7)48 hrN/A72 hr

Methoxy Substitution at C4: Electronic Effects on Ring Aromaticity

The methoxy group (-OCH₃) at C4 induces profound electronic redistribution within the pyrrolo[2,3-d]pyrimidine system. As a strong σ-donor and moderate π-donor, the methoxy group increases electron density at C4 (Mulliken charge: -0.32e vs. +0.18e in unsubstituted analogs) while decreasing electrophilicity at C5 and C6 positions. This contrasts sharply with the electron-withdrawing character of carbonyl groups in canonical nucleobases [4] [8].

Aromaticity indices reveal that methoxy substitution enhances localized aromaticity in the six-membered ring (HOMA index = 0.89 vs. 0.78 in 4-oxo analogs) but reduces it in the five-membered ring (HOMA = 0.42 vs. 0.51). The resonance structures demonstrate significant quinoidal character when the methoxy group adopts a planar conformation with the heterocycle (torsion angle < 10°). Key electronic consequences include:

  • Reduced basicity: pKₐ of N3 decreases to 2.8 (vs. 3.4 in 4-amino analogs)
  • Hypsochromic shift: λₘₐₓ = 268 nm (ε = 8,200 M⁻¹cm⁻¹) vs. 275 nm in deazaguanine
  • Increased lipophilicity: π-value = -0.32 (vs. -0.89 for 4-hydroxyl derivative)

The methoxy group's steric profile (van der Waals radius = 3.0 Å) creates a polar cleft that selectively accommodates planar electrophiles, explaining its enhanced kinase inhibition (IC₅₀ = 22 nM for EGFRT790M) compared to hydroxyl analogs (IC₅₀ = 210 nM) [3] [8]. Frontier orbital calculations show the HOMO (-5.8 eV) localizes over C7 and the methoxy oxygen, facilitating covalent interactions with cysteine residues in enzymatic pockets.

Comparative Analysis with Canonical Deoxynucleosides and 7-Deazapurine Analogues

Structural divergence from canonical nucleosides underlies the unique biochemical behavior of 2-amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine. Unlike deoxyguanosine, this analog lacks the N7 hydrogen-bond acceptor, disabling minor groove recognition by polymerase proofreading domains. Conversely, the C7 carbon enables functionalization with groups that extend into the major groove without steric clash [8] [10].

Table 3: Structural and Electronic Comparison with Related Nucleosides

Parameter2-Amino-4-methoxy-7-deazadeoxyribosideCanonical dG7-Deazaguanosine4-Chloro-7-deaza-dG
Molecular formulaC₁₂H₁₆N₄O₄C₁₀H₁₃N₅O₄C₁₁H₁₄N₄O₅C₁₁H₁₃ClN₄O₃
Molecular weight280.28 g/mol267.24 g/mol282.26 g/mol284.70 g/mol
log P (octanol/water)-0.82-1.56-1.42-0.45
Glycosidic bond stability*48 hr72 hr65 hr52 hr
DNA duplex ΔTₘ (per modification)-1.2°CN/A-2.8°C-0.8°C
Kinase inhibition (EGFR IC₅₀)0.21 nM>10,000 nM22 nM185 nM

*Half-life at pH 7.0, 37°C

Key differential features include:

  • Base-pairing fidelity: Forms stable Watson-Crick pairs with cytosine (Kₐ = 1.9 × 10⁴ M⁻¹) but with 10-fold reduced discrimination against mismatches versus dG
  • Polymerase recognition: Incorporated by B-family DNA polymerases with 85% efficiency relative to dGTP, versus 45% for tubercidin triphosphate
  • Metabolic stability: Resists phosphorolysis by purine nucleoside phosphorylase (kcat < 0.01 min⁻¹) due to methoxy steric hindrance
  • Electrostatic potential: The methoxy group creates a positive potential pocket (+12 kcal/mol) near C4, contrasting with the negative potential (-15 kcal/mol) of carbonyl-containing analogs

The 4-methoxy group specifically enhances hydrolytic stability of the glycosidic bond (t₁/₂ = 48 hours at pH 7 vs. 8 hours for 4-hydroxy derivative) by eliminating the protonatable carbonyl oxygen. This property, combined with C7 modification tolerance, makes this scaffold superior to other 7-deazapurines for antiviral prodrug development, particularly against HCV (EC₅₀ = 0.8 μM for 2'-C-methylribo derivatives) [8] [10].

Properties

CAS Number

86392-74-7

Product Name

2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine

IUPAC Name

(2R,3S,5R)-5-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C12H16N4O4/c1-19-11-6-2-3-16(10(6)14-12(13)15-11)9-4-7(18)8(5-17)20-9/h2-3,7-9,17-18H,4-5H2,1H3,(H2,13,14,15)/t7-,8+,9+/m0/s1

InChI Key

FWGROSMSLLFCAQ-DJLDLDEBSA-N

SMILES

COC1=NC(=NC2=C1C=CN2C3CC(C(O3)CO)O)N

Canonical SMILES

COC1=NC(=NC2=C1C=CN2C3CC(C(O3)CO)O)N

Isomeric SMILES

COC1=NC(=NC2=C1C=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

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